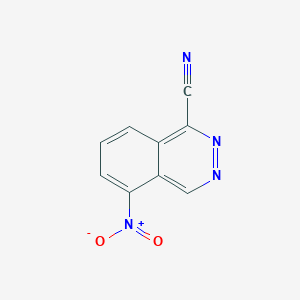

5-Nitrophthalazine-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ニトロフタラジン-1-カルボニトリルは、分子式C9H4N4O2の有機化合物です。これはフタラジンの誘導体であり、5位にニトロ基、1位にシアノ基が特徴です。

2. 製法

合成経路と反応条件: 一般的な方法の1つは、フタラジンを硝酸と反応させてニトロ基を導入し、その後、シアノゲンブロマイドと反応させてシアノ基を導入する方法です .

工業的製造方法: 5-ニトロフタラジン-1-カルボニトリルの工業的製造には、同様の合成経路が使用されますが、規模が大きくなります。連続フロー反応器と最適化された反応条件を使用することで、収率と純度を高めることができます。 工業的製造方法の詳細は、多くの場合、企業秘密であり、製造業者によって異なる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of phthalazine with nitric acid to introduce the nitro group, followed by a reaction with cyanogen bromide to introduce the cyano group .

Industrial Production Methods: Industrial production of 5-Nitrophthalazine-1-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

化学反応の分析

反応の種類: 5-ニトロフタラジン-1-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元することができます。

置換: シアノ基は求核置換反応に参加して、さまざまな誘導体を作ることができます。

一般的な試薬と条件:

還元: パラジウム触媒を用いた水素ガス。

置換: アミンやアルコールなどの求核剤。

酸化: 過マンガン酸カリウムなどの強力な酸化剤。

主要な生成物:

還元: 5-アミノフタラジン-1-カルボニトリル。

置換: さまざまな置換フタラジン誘導体。

酸化: 酸化されたフタラジン誘導体.

科学的研究の応用

5-ニトロフタラジン-1-カルボニトリルは、いくつかの科学研究において応用されています。

化学: より複雑な有機分子の合成における中間体として使用されています。

医学: 特に医薬品開発の基盤として、薬剤における潜在的な用途について調査されています。

作用機序

5-ニトロフタラジン-1-カルボニトリルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などのさまざまな分子標的に作用する可能性があります。ニトロ基は生体内還元を起こし、細胞成分と相互作用する可能性のある反応性中間体を生成する可能性があります。 シアノ基もさまざまな生化学反応に参加し、化合物の全体的な活性に寄与しています .

類似の化合物:

フタラジン: ニトロ基とシアノ基のない親化合物です。

5-ニトロフタラジン: シアノ基がありません。

1-シアノフタラジン: ニトロ基がありません。

独自性: 5-ニトロフタラジン-1-カルボニトリルは、ニトロ基とシアノ基の両方が存在することが特徴です。これらの官能基は、独自の化学反応性と潜在的な生物活性を付与します。 これらの官能基の組み合わせにより、さまざまな用途において汎用性の高い化合物となっています .

類似化合物との比較

Phthalazine: The parent compound without the nitro and cyano groups.

5-Nitrophthalazine: Lacks the cyano group.

1-Cyanophthalazine: Lacks the nitro group.

Uniqueness: 5-Nitrophthalazine-1-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

特性

分子式 |

C9H4N4O2 |

|---|---|

分子量 |

200.15 g/mol |

IUPAC名 |

5-nitrophthalazine-1-carbonitrile |

InChI |

InChI=1S/C9H4N4O2/c10-4-8-6-2-1-3-9(13(14)15)7(6)5-11-12-8/h1-3,5H |

InChIキー |

HKHJMWCFDMEHOE-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11778175.png)

![2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11778178.png)

![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)

![2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine](/img/structure/B11778209.png)

![tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B11778222.png)